molecular formula C6H15NO9S B14784220 D-Glucosamine (sulfate)

D-Glucosamine (sulfate)

Cat. No.: B14784220
M. Wt: 277.25 g/mol
InChI Key: VSKBNXJTZZAEPH-UHFFFAOYSA-N
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Description

(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol; sulfuric acid is a complex organic compound that features a unique arrangement of amino and hydroxyl groups on an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol typically involves the use of advanced organic synthesis techniques. One common method involves the selective protection and deprotection of hydroxyl groups, followed by the introduction of the amino group through nucleophilic substitution reactions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and yield. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated systems for monitoring and controlling reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the amino group can produce primary amines.

Scientific Research Applications

D-Glucosamine (GlcN) is a dietary supplement with potential applications in promoting cartilage health and influencing various biological processes . It is approved in Europe for treating osteoarthritis (OA) and is available over the counter as a dietary supplement to support joint and cartilage health .

Scientific Research Applications
Glucosamine's applications have been explored through various scientific studies, revealing its impact on different biological mechanisms:

  • Osteoarthritis (OA) Treatment : Glucosamine sulfate has been studied for its ability to improve symptoms such as pain and joint function in individuals with osteoarthritis . One study demonstrated that glucosamine sulfate could be the first pharmacological intervention to slow the progression of knee osteoarthritis .
  • Cartilage and Joint Health : Glucosamine is a preferred substrate for synthesizing glycosaminoglycan chains, which are essential for producing aggrecan and other cartilage proteoglycans . By enhancing aggrecan synthesis, glucosamine may benefit OA, a condition characterized by an imbalance between cartilage matrix protein catabolism and synthesis .
  • Anti-inflammatory Effects: Research indicates that glucosamine can have anti-inflammatory effects. In vitro studies have shown that glucosamine sulfate reduces prostaglandin E2 (PGE2) production and interferes with nuclear factor kappa B (NF-kB) DNA binding in chondrocytes and synovial cells . A pharmacoproteomic study has also revealed that glucosamine can regulate the expression of IL-1β-induced proteins in human articular chondrocytes, affecting signal transduction pathways, redox and stress responses, protein synthesis, and protein folding .
  • Hyaluronic Acid (HA) Production : Glucosamine can induce HA production in human chondrocytes and synovial cells and directly enter the GAG biosynthetic pathway for HA, keratan sulfate, and sulfated GAGs . It has been suggested that the chondroprotective effect of glucosamine results from modulating enzymes responsible for HA synthesis .
  • Potential Impact on Glucose Metabolism : D-Glucosamine can extend the lifespan of Caenorhabditis elegans by impairing glucose metabolism, which activates AMP-activated protein kinase (AMPK/AAK-2) and increases mitochondrial biogenesis . Studies in aging C57BL/6 mice have shown that glucosamine can induce mitochondrial biogenesis, lower blood glucose levels, enhance the expression of amino-acid transporters, and increase amino-acid catabolism .
  • Synergistic Effects with Chondroitin Sulfate : A pharmacoproteomic study has confirmed the synergistic effect of chondroitin sulfate and glucosamine, noting their combined effect on cartilage ECM biology and characterizing their mechanism of action . When cells were exposed to both compounds, a synergistic effect was demonstrated for the modification of superoxide dismutase expression, implying a potent effect on oxidative stress in addition to the modulation of energy production and metabolic pathways produced by chondroitin sulfate .

Case Studies
While comprehensive data tables were not available in the search results, several case reports and studies provide insights into the effects of glucosamine:

  • Hepatotoxicity : There are reported cases of glucosamine-chondroitin-induced hepatotoxicity . One case involved a patient with hepatocellular damage directly related to an over-the-counter drug based on glucosamine-chondroitin. The onset of liver disorders can occur one to four weeks after starting the drug, with a typical hepatocellular or mixed injury pattern .
  • Warfarin Interaction : One case study reported that glucosamine sulfate might affect warfarin's efficacy when taken together .

Formulations and Efficacy
The efficacy of glucosamine may vary depending on its formulation:

  • Glucosamine Sulfate vs. Glucosamine Hydrochloride : Glucosamine sulfate was shown to be a stronger inhibitor of gene expression than glucosamine hydrochloride in one study . Another study showed better efficacy for glucosamine hydrochloride in OA mice, as it inhibited the loss of GAGs and proteoglycans in articular cartilage and bone resorption .
  • Crystalline Glucosamine Sulfate : Administration of crystalline glucosamine sulfate resulted in pain reduction and joint function improvement but did not demonstrate structural efficacy .

Mechanism of Action

The mechanism of action of (3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and alter their activity, thereby affecting biochemical pathways. Its hydroxyl and amino groups allow it to form hydrogen bonds and other interactions with target molecules, leading to changes in their structure and function.

Properties

Molecular Formula

C6H15NO9S

Molecular Weight

277.25 g/mol

IUPAC Name

3-amino-6-(hydroxymethyl)oxane-2,4,5-triol;sulfuric acid

InChI

InChI=1S/C6H13NO5.H2O4S/c7-3-5(10)4(9)2(1-8)12-6(3)11;1-5(2,3)4/h2-6,8-11H,1,7H2;(H2,1,2,3,4)

InChI Key

VSKBNXJTZZAEPH-UHFFFAOYSA-N

Canonical SMILES

C(C1C(C(C(C(O1)O)N)O)O)O.OS(=O)(=O)O

Origin of Product

United States

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